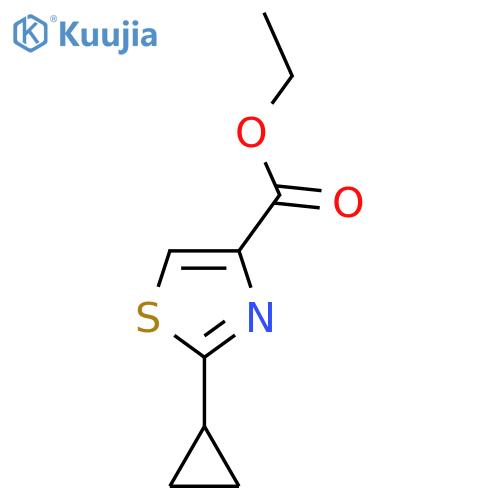

Cas no 135207-08-8 (ethyl 2-cyclopropylthiazole-4-carboxylate)

135207-08-8 structure

商品名:ethyl 2-cyclopropylthiazole-4-carboxylate

CAS番号:135207-08-8

MF:C9H11NO2S

メガワット:197.2541410923

MDL:MFCD22988964

CID:2126144

ethyl 2-cyclopropylthiazole-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 2-cyclopropylthiazole-4-carboxylate

- 6-Hydroxy-1,4-benzodioxane

-

- MDL: MFCD22988964

- インチ: InChI=1S/C9H11NO2S/c1-2-12-9(11)7-5-13-8(10-7)6-3-4-6/h5-6H,2-4H2,1H3

- InChIKey: GBKDQEYZOBSGCG-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=CSC(=N1)C2CC2

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 4

ethyl 2-cyclopropylthiazole-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM189825-250mg |

Ethyl 2-cyclopropylthiazole-4-carboxylate |

135207-08-8 | 95% | 250mg |

$99 | 2023-02-18 | |

| Alichem | A279000079-250mg |

Ethyl 2-cyclopropylthiazole-4-carboxylate |

135207-08-8 | 95% | 250mg |

680.00 USD | 2021-06-15 | |

| Alichem | A279000079-500mg |

Ethyl 2-cyclopropylthiazole-4-carboxylate |

135207-08-8 | 95% | 500mg |

980.00 USD | 2021-06-15 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H58556-2g |

Ethyl 2-cyclopropylthiazole-4-carboxylate, 97% |

135207-08-8 | 97% | 2g |

¥4608.00 | 2022-09-28 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H58556-10g |

Ethyl 2-cyclopropylthiazole-4-carboxylate, 97% |

135207-08-8 | 97% | 10g |

¥18348.00 | 2022-09-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E87990-5g |

Ethyl 2-cyclopropylthiazole-4-carboxylate |

135207-08-8 | 95% | 5g |

¥3040.0 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E87990-1g |

Ethyl 2-cyclopropylthiazole-4-carboxylate |

135207-08-8 | 95% | 1g |

¥1020.0 | 2024-07-19 | |

| 1PlusChem | 1P009Z37-250mg |

ethyl 2-cyclopropyl-1,3-thiazole-4-carboxylate |

135207-08-8 | 97% | 250mg |

$164.00 | 2023-12-22 | |

| A2B Chem LLC | AE64579-100mg |

Ethyl 2-cyclopropylthiazole-4-carboxylate |

135207-08-8 | 95% | 100mg |

$38.00 | 2024-04-20 | |

| Chemenu | CM189825-5g |

Ethyl 2-cyclopropylthiazole-4-carboxylate |

135207-08-8 | 95% | 5g |

$655 | 2023-02-18 |

ethyl 2-cyclopropylthiazole-4-carboxylate 関連文献

-

1. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

2. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

135207-08-8 (ethyl 2-cyclopropylthiazole-4-carboxylate) 関連製品

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:135207-08-8)ethyl 2-cyclopropylthiazole-4-carboxylate

清らかである:99%

はかる:1g

価格 ($):214.0